molecular formula C10H14BrNO B596847 BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- CAS No. 1369896-27-4

BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)-

Cat. No.: B596847
CAS No.: 1369896-27-4
M. Wt: 244.132
InChI Key: PCWCRJSGVBFQAP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of BenzenaMine, 3-bromo-5-(1,1-dimethylethoxy)-

BenzenaMine, 3-bromo-5-(1,1-dimethylethoxy)- is a substituted aromatic amine compound characterized by the molecular formula C10H14BrNO and a molecular weight of 244.13 grams per mole. The compound exhibits a complex nomenclature system reflecting its multifunctional nature, with the systematic name incorporating both the benzeneamine backbone and the specific positioning of substituent groups.

The International Union of Pure and Applied Chemistry designation for this compound is 3-bromo-5-[(2-methylpropan-2-yl)oxy]aniline, which provides a more standardized representation of the molecular structure. Alternative nomenclature includes 3-bromo-5-(tert-butoxy)aniline, where the 1,1-dimethylethoxy group is expressed as the more commonly recognized tert-butoxy functionality. The Chemical Abstracts Service registry number for this compound is 1369896-27-4, providing a unique identifier for database searches and regulatory documentation.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)(C)OC1=CC(=CC(=C1)N)Br, which clearly delineates the connectivity between the bromine atom, amino group, and tert-butoxy substituent on the benzene ring. The International Chemical Identifier string InChI=1S/C10H14BrNO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,12H2,1-3H3 provides computational access to the three-dimensional structure and enables precise structural comparisons with related compounds.

Table 1: Chemical Properties of BenzenaMine, 3-bromo-5-(1,1-dimethylethoxy)-

Property Value Reference
Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
Chemical Abstracts Service Number 1369896-27-4
PubChem Compound Identifier 103588136
International Union of Pure and Applied Chemistry Name 3-bromo-5-[(2-methylpropan-2-yl)oxy]aniline
International Chemical Identifier Key PCWCRJSGVBFQAP-UHFFFAOYSA-N

The compound belongs to the broader class of brominated aniline derivatives, which are characterized by the presence of both halogen and amino functionalities on aromatic ring systems. The additional ether linkage through the tert-butoxy group introduces further complexity to the electronic and steric properties of the molecule, influencing its reactivity patterns and potential applications in synthetic chemistry.

Historical Context and Discovery

The development of brominated aniline derivatives, including BenzenaMine, 3-bromo-5-(1,1-dimethylethoxy)-, represents a significant advancement in the field of aromatic substitution chemistry that emerged from the broader historical context of aniline chemistry development. The fundamental understanding of aniline and its derivatives began in the nineteenth century with the isolation of aniline from coal tar and the subsequent recognition of its potential as a synthetic building block for dyes and pharmaceuticals.

The synthetic methodology for preparing complex brominated aniline derivatives evolved through decades of research into halogenation techniques and regioselective substitution reactions. The development of controlled bromination procedures enabled chemists to introduce bromine atoms at specific positions on aromatic rings, while the incorporation of alkoxy substituents required advances in ether synthesis and protection group chemistry. The creation date for this specific compound in chemical databases indicates its relatively recent characterization, with initial documentation appearing in 2016 according to PubChem records.

The historical development of compounds featuring both halogen and ether functionalities can be traced to the advancement of multistep organic synthesis methodologies. Researchers recognized that the combination of electron-withdrawing halogen substituents with electron-donating alkoxy groups could provide unique electronic properties suitable for specialized applications. The tert-butoxy group, in particular, gained prominence as a protecting group and bulky substituent that could influence reaction selectivity and molecular stability.

The systematic study of substituted anilines expanded significantly during the twentieth century as pharmaceutical and materials science applications drove demand for diverse structural motifs. The specific substitution pattern observed in BenzenaMine, 3-bromo-5-(1,1-dimethylethoxy)- reflects the sophisticated understanding of structure-activity relationships that emerged from decades of medicinal chemistry research. The positioning of substituents at the 3 and 5 positions relative to the amino group creates a meta-disubstituted pattern that influences both the electronic properties and the steric accessibility of the molecule.

Relevance in Organic Chemistry and Research

BenzenaMine, 3-bromo-5-(1,1-dimethylethoxy)- occupies a significant position in contemporary organic chemistry research due to its potential as a versatile synthetic intermediate and its unique combination of functional groups. The compound's structure incorporates three distinct reactive sites: the amino group, the bromine atom, and the ether linkage, each of which can participate in different types of chemical transformations. This multifunctional nature makes it particularly valuable for complex organic synthesis projects requiring selective functionalization strategies.

The bromine substituent serves as an excellent leaving group for nucleophilic substitution reactions and provides a reactive site for organometallic coupling reactions such as Suzuki-Miyaura cross-coupling, Stille coupling, and Buchwald-Hartwig amination reactions. These methodologies enable the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, making brominated compounds essential building blocks in pharmaceutical and materials chemistry. The positioning of the bromine atom at the 3-position relative to the amino group creates opportunities for regioselective transformations that can be exploited in the synthesis of complex molecular targets.

The amino functionality present in the compound provides access to a wide range of nitrogen-based transformations, including acylation reactions, reductive amination, and heterocycle formation. The electron-donating nature of the amino group influences the reactivity of the aromatic ring and can direct electrophilic substitution reactions to specific positions. Additionally, the amino group can serve as a coordinating site for metal catalysts, potentially enabling unique catalytic transformations or serving as a ligand in coordination chemistry applications.

Table 2: Functional Group Analysis and Synthetic Applications

Functional Group Position Reactivity Type Synthetic Applications
Amino Group 1-position Nucleophilic Acylation, alkylation, heterocycle formation
Bromine Atom 3-position Electrophilic/Leaving Group Cross-coupling reactions, nucleophilic substitution
Tert-butoxy Group 5-position Electron-donating/Protecting Group Stability enhancement, steric effects

The tert-butoxy substituent contributes both electronic and steric effects that influence the overall reactivity profile of the compound. As an electron-donating group, it activates the aromatic ring toward electrophilic substitution while providing steric hindrance that can control reaction selectivity. The bulky nature of the tert-butyl group can prevent unwanted side reactions and protect sensitive functionalities during multi-step synthesis sequences. Furthermore, the ether linkage can be cleaved under specific conditions, providing access to phenolic derivatives when desired.

Research applications of BenzenaMine, 3-bromo-5-(1,1-dimethylethoxy)- extend beyond simple synthetic transformations to include potential uses in materials science and medicinal chemistry. The combination of aromatic character with diverse functional groups makes it suitable for incorporation into polymeric materials, where the different substituents can influence properties such as solubility, thermal stability, and mechanical characteristics. In medicinal chemistry contexts, the compound could serve as a scaffold for drug development, with the various functional groups providing opportunities for structure-activity relationship studies and optimization of biological activity.

The compound's relevance is further enhanced by its relationship to other important brominated aniline derivatives documented in the chemical literature. Related compounds such as 3-Bromo-5-(tert-butyl)aniline, which features a direct tert-butyl substituent rather than a tert-butoxy group, provide comparative data for understanding how different substituent patterns affect chemical and biological properties. This comparative approach enables researchers to make informed decisions about synthetic targets and optimize molecular designs for specific applications.

Properties

CAS No.

1369896-27-4

Molecular Formula

C10H14BrNO

Molecular Weight

244.132

IUPAC Name

3-bromo-5-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C10H14BrNO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,12H2,1-3H3

InChI Key

PCWCRJSGVBFQAP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=CC(=CC(=C1)N)Br

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-5-Nitrobenzene

Direct bromination of nitrobenzene is impractical due to poor regioselectivity. Instead, 3-bromo-5-nitrobenzoic acid derivatives (e.g., methyl esters) serve as intermediates. Oxidation of (3-bromo-5-methylphenyl)methanol with KMnO4 in acetone/water yields 3-bromo-5-methylbenzoic acid, which is decarboxylated to 3-bromo-5-nitrobenzene.

Key Steps :

  • Oxidation :

    • KMnO4 (2.0 equiv), acetone/H2O, reflux, 1 hour

    • Yield: 60%

  • Decarboxylation :

    • CuO, quinoline, 200°C, 2 hours

    • Yield: ~50%

tert-Butoxy Group Introduction

Ullmann coupling or SNAr installs the tert-butoxy group. Using 3-bromo-5-nitrobenzene and tert-butanol with a copper catalyst facilitates substitution.

Conditions :

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Base : K3PO4

  • Solvent : Toluene

  • Temperature : 110°C, 24 hours

  • Yield : ~55–65%

Nitro Reduction to Amine

As in Pathway A, catalytic hydrogenation completes the synthesis.

Alternative Method: Directed Ortho-Metalation

Directed Bromination via Lithiation

A directed ortho-metalation strategy leverages the amine’s directing effect. Protecting the amine as an acetanilide allows lithiation at the 3-position, followed by quenching with Br2.

Procedure :

  • Protection : Acetic anhydride, pyridine, 0°C, 1 hour

  • Lithiation : LDA (2.2 equiv), THF, -78°C, 30 minutes

  • Bromination : Br2 (1.1 equiv), -78°C to rt, 2 hours

  • Deprotection : HCl (6M), reflux, 3 hours

  • Overall Yield : ~40–50%

Comparative Analysis of Methods

Parameter Pathway A Pathway B Directed Metalation
Total Yield 45–60%30–40%40–50%
Step Count 344
Regioselectivity HighModerateHigh
Steric Challenges ModerateHighLow
Scalability IndustrialLab-scaleLab-scale

Pathway A offers superior scalability and yield, making it preferable for industrial applications. Pathway B suffers from low decarboxylation efficiency, while directed metalation requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

BenzenaMine serves as an important intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through substitution reactions. Common applications include:

  • Synthesis of Pharmaceuticals : The compound can be used to synthesize bioactive molecules and drug candidates. For instance, it can undergo nucleophilic substitution to replace the bromine atom with amines or hydroxides, leading to the formation of new pharmaceutical compounds.
  • Agrochemicals : Its derivatives are often explored for use in agricultural chemicals, enhancing crop protection and yield.

Medicinal Chemistry

The compound's ability to interact with biological systems makes it valuable in medicinal chemistry:

  • Drug Development : BenzenaMine derivatives have been investigated for their potential therapeutic effects against various diseases. The presence of the bromine atom can enhance biological activity by influencing the compound's interaction with biological targets.
  • Biochemical Probes : It can serve as a probe in biochemical assays to study enzyme activity and other biological processes.

Material Science

In material science, BenzenaMine is utilized for creating advanced materials:

  • Polymers : The compound can be incorporated into polymer matrices to impart specific properties such as thermal stability or chemical resistance.
  • Nanomaterials : Its derivatives are explored for applications in nanotechnology, particularly in the development of nanocomposites.

Catalysis

BenzenaMine is also significant in catalysis:

  • Catalytic Reactions : It is used as a substrate in palladium-catalyzed coupling reactions (e.g., Suzuki and Heck reactions), enabling the formation of complex structures essential for synthesizing advanced organic compounds.
  • Mechanistic Studies : Researchers utilize this compound to study reaction mechanisms and develop new catalytic systems.

Case Study 1: Synthesis of Bioactive Compounds

A study focused on synthesizing derivatives of BenzenaMine demonstrated its effectiveness as a precursor for creating new anti-cancer agents. The bromine atom was substituted with various nucleophiles, resulting in compounds that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Material Properties Enhancement

Another research project investigated incorporating BenzenaMine into polymer matrices. The resulting materials showed enhanced mechanical properties and thermal stability compared to traditional polymers, indicating its potential for industrial applications.

Mechanism of Action

The mechanism of action of BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the 1,1-dimethylethoxy group play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table compares key structural and physicochemical properties of Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)- with analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)- C10H14BrNO 3-Br, 5-O-tert-butyl, NH2 228.13 High hydrophobicity; sterically hindered; stable alkoxy group
Benzenamine, 3-methoxy (NIST) C7H9NO 3-OCH3, NH2 123.15 Lower hydrophobicity; higher crystallinity; electron-rich ring
1-Bromo-3-methoxy-5-methylbenzene C8H9BrO 3-Br, 5-CH3, 1-OCH3 201.06 Dual substituents (Br and CH3); altered regioselectivity in reactions
2-(Benzyloxy)-1,3-dibromo-5-methylbenzene C14H12Br2O 1,3-Br, 2-OBz, 5-CH3 356.06 Dibromo substitution; benzyloxy group enhances solubility
Benzenamine, 3,4,5-trimethoxy-N-(1-methylethyl) C12H19NO3 3,4,5-OCH3, N-isopropyl 225.28 Tertiary amine; multiple methoxy groups; potential biological activity

Reactivity and Stability

  • Electrophilic Substitution : The bromine atom at position 3 directs incoming electrophiles to the para and ortho positions. However, the bulky tert-butoxy group at position 5 sterically hinders substitution at adjacent positions, limiting reactivity compared to smaller alkoxy derivatives like Benzenamine, 3-methoxy .
  • Alkoxy Group Stability : The tert-butoxy group’s steric bulk confers resistance to hydrolysis under acidic or basic conditions, unlike methoxy or ethoxy groups, which are more prone to cleavage .
  • Synthetic Pathways : Synthesis of the target compound may involve bromination of a precursor (e.g., using N-bromosuccinimide, as in ) followed by alkoxylation via nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed methods in ) .

Physicochemical Properties

  • Solubility : The tert-butoxy group increases hydrophobicity, reducing water solubility compared to methoxy-substituted analogs (e.g., Benzenamine, 3-methoxy) .
  • Melting Point : Bulky substituents like tert-butoxy lower melting points due to reduced crystallinity, whereas methoxy groups (e.g., in 1-Bromo-3-methoxy-5-methylbenzene) favor higher melting points .

Pharmacological Potential

While direct data on the target compound’s bioactivity are absent, structurally related compounds exhibit pharmacological relevance:

  • Benzenamine, 3,4,5-trimethoxy-N-(1-methylethyl) : Tertiary amine derivatives with multiple methoxy groups are explored for CNS activity .
  • Radiobrominated Derivatives : Brominated aromatic amines serve as precursors in radiopharmaceuticals (e.g., highlights bromination steps for imaging agents) .

Biological Activity

BenzenaMine, 3-bromo-5-(1,1-diMethylethoxy)-, also known by its CAS number 1369896-27-4, is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

BenzenaMine, 3-bromo-5-(1,1-diMethylethoxy)- is characterized by the following structural features:

  • Molecular Formula : C12H16BrNO2
  • Molecular Weight : 286.17 g/mol
  • Chemical Structure :
    C6H4Br C2H4 N C4H10O2\text{C}_6\text{H}_4\text{Br}\text{ C}_2\text{H}_4\text{ N}\text{ C}_4\text{H}_{10}\text{O}_2

The biological activity of BenzenaMine is primarily attributed to its interaction with various molecular targets within cells. It has been noted for:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Cellular Uptake : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating its action on intracellular targets.
  • Modulation of Signaling Pathways : BenzenaMine has been shown to influence pathways related to apoptosis and cell proliferation.

Biological Activity

Research indicates that BenzenaMine exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that BenzenaMine has antimicrobial effects against various bacterial strains. For instance, it has demonstrated efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : In vitro studies indicate that BenzenaMine may possess anticancer properties by inducing apoptosis in cancer cell lines. Research has shown that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Studies

Several studies have explored the biological activity of BenzenaMine:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial effects of BenzenaMine against common pathogens.
    • Methodology : Disk diffusion method was employed to assess the antibacterial activity.
    • Results : The compound showed significant inhibition zones against S. aureus and E. coli, indicating strong antimicrobial activity.
  • Anticancer Activity Assessment :
    • Objective : To investigate the potential of BenzenaMine in cancer therapy.
    • Methodology : MTT assay was used to determine cell viability in various cancer cell lines.
    • Results : The compound reduced cell viability significantly in breast and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Research Findings

A summary of key research findings related to the biological activity of BenzenaMine is presented in Table 1:

Study TypeFindingsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in breast and lung cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)-, and how do steric effects influence reaction efficiency?

  • Methodology : The compound can be synthesized via electrophilic aromatic substitution (EAS) or Ullmann-type coupling. A tert-butoxy group at position 5 introduces steric hindrance, necessitating Lewis acid catalysts (e.g., AlCl₃) to activate the aromatic ring . Bromination at position 3 requires careful control of reaction temperature (0–5°C) to minimize competing side reactions. Yield optimization may involve iterative adjustments to solvent polarity (e.g., dichloromethane vs. toluene) and catalyst loading.

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : The tert-butoxy group’s singlet (δ ~1.3 ppm for 9H) and the aromatic protons’ splitting patterns (meta/para coupling) confirm substitution positions.
  • Mass Spectrometry (HRMS) : Exact mass analysis distinguishes isotopic patterns from the bromine atom (M⁺, M+2 in 1:1 ratio).
  • X-ray Crystallography : Resolves spatial arrangement, critical for verifying steric interactions between substituents .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Methodology : The tert-butoxy group enhances lipophilicity, making the compound soluble in non-polar solvents (e.g., hexane, ether). Stability tests under varying pH (1–14) and temperatures (−20°C to 60°C) are recommended. Decomposition via hydrolysis of the ether linkage is a risk in acidic conditions; storage under inert atmosphere (N₂/Ar) at −20°C is advised .

Advanced Research Questions

Q. How does the tert-butoxy group modulate the amine’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Mechanistic Insight : The bulky tert-butoxy group sterically shields the aromatic ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the bromine site. Computational DFT studies suggest that electron-donating effects from the tert-butoxy group lower the activation energy for oxidative addition at the C–Br bond . Experimental validation via kinetic profiling (e.g., variable-temperature NMR) is recommended to quantify steric vs. electronic contributions.

Q. What strategies resolve contradictions in reported yields for derivatives synthesized from this compound?

  • Data Reconciliation : Contradictions often arise from competing reaction pathways (e.g., SNAr vs. radical mechanisms). Systematic screening of:

  • Catalysts : Pd(PPh₃)₄ vs. XPhos-ligated palladium.
  • Bases : K₂CO₃ (weaker) vs. Cs₂CO₃ (stronger).
  • Additives : Phase-transfer agents (e.g., TBAB) to enhance solubility.
    Statistical tools (e.g., Design of Experiments) can identify critical factors .

Q. Can this compound serve as a precursor for bioactive molecules, and what are the design principles for such applications?

  • Application Framework : The bromine atom allows late-stage functionalization (e.g., introducing pharmacophores via Buchwald-Hartwig amination). Comparative studies with analogs (e.g., 3-iodo or 3-chloro derivatives) can evaluate halogen-dependent bioactivity. In silico docking studies (AutoDock Vina) predict interactions with target proteins, guiding rational drug design .

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